Welcome to the BenchChem Online Store!
molecular formula C17H24O3 B3055435 4-(4-Heptylphenyl)-4-oxobutanoic acid CAS No. 64779-09-5

4-(4-Heptylphenyl)-4-oxobutanoic acid

Cat. No. B3055435
M. Wt: 276.4 g/mol
InChI Key: LRAJLMGRXDVQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05256330

Procedure details

The first step of Example 1 was repeated except that succinic anhydride (62.4 g) was replaced by 68.1 g thereof and heptyloxybenzene (100 g) was replaced by heptylbenzene (100 g), to obtain 3-(4-heptylbenzoyl)propionic acid (110 g). m.p.: 101.0°-103.5° C.
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.C(OC1C=CC=CC=1)CCCCCC.[CH2:22]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>>[CH2:22]([C:29]1[CH:30]=[CH:31][C:32]([C:1]([CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:7])=[CH:33][CH:34]=1)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]

Inputs

Step One
Name
Quantity
62.4 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCC)OC1=CC=CC=C1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)C1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.